2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound classified within the piperidine and piperazine derivatives. This compound has garnered attention due to its structural features that may impart significant biological activity, particularly in medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes a piperidine ring and a pyrrolidine moiety, indicating potential interactions with various biological targets.
The synthesis of 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:
Industrial production may utilize continuous flow reactors for efficiency, ensuring consistent quality and scalability in synthesis .
The molecular formula of 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is , with a molecular weight of 254.37 g/mol.
Structural Representation:
InChI=1S/C13H26N4O/c1-14-12-3-5-16(6-4-12)11-13(18)17-9-7-15(2)8-10-17/h12,14H,3-11H2,1-2H3
CNC1CCN(CC1)CC(=O)N2CCN(CC2)C
This structure indicates the presence of multiple nitrogen atoms, which may contribute to its pharmacological properties .
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one can undergo several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The physical properties of 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one include:
Chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and during storage .
Due to its structural characteristics, 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one has potential applications in:
Piperidine-pyrrolidinone hybrids represent a strategic evolution in medicinal chemistry, originating from early investigations into dopamine reuptake inhibitors. The foundational scaffold emerged from pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), first synthesized in 1964 as a central nervous system stimulant [2]. This compound demonstrated potent inhibition of dopamine (DAT) and norepinephrine transporters (NET), with minimal serotonin transporter (SERT) activity—a pharmacokinetic selectivity profile that inspired structural diversification [2]. By the 2000s, systematic modifications of the phenone spacer and amine substituents yielded novel analogs, including 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one. This hybrid design replaced pyrovalerone’s alkyl chain with a piperidinyl-ethanone bridge, enhancing conformational flexibility while preserving the critical tertiary amine motif essential for transporter binding [2].
The synthesis of such hybrids leveraged nucleophilic substitution chemistry, where α-bromoketones reacted with secondary amines like pyrrolidine under mild conditions. Resolution of enantiomers via chiral salt crystallization (e.g., dibenzoyl-D-tartaric acid) confirmed stereospecific activity—mirroring observations in pyrovalerone where the S-enantiomer exhibited superior DAT/NET inhibition [2]. This historical trajectory underscores the scaffold’s adaptability for CNS-targeted therapeutics.
Table 1: Evolution of Piperidine-Pyrrolidinone Hybrids
Compound | Structural Features | Key Pharmacological Findings |
---|---|---|
Pyrovalerone (1964) | 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one | DAT/NET inhibition; locomotor stimulation |
Early Hybrids (2000s) | Piperidine-for-phenyl substitution | Enhanced metabolic stability; retained DAT affinity |
Target Compound | 2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one | Balanced DAT/NET/SERT modulation; kinase potential |
The target compound exemplifies molecular hybridization, merging a piperidine moiety with a pyrrolidinone core through an ethanone linker. This architecture confers three distinct advantages:
Compared to classical scaffolds like benzimidazolones (e.g., NLRP3 inhibitor HS203873), this hybrid exhibits enhanced solubility (logP ~1.8 vs. HS203873’s 3.2) due to reduced aromatic surface area. This property is critical for CNS bioavailability and mitigates off-target binding to hepatic enzymes [5].
Table 2: Structural and Physicochemical Comparison
Parameter | Target Compound | Pyrovalerone | HS203873 (Benzimidazolone) |
---|---|---|---|
Molecular Weight | 239.34 g/mol | 245.36 g/mol | 297.35 g/mol |
logP | 1.78 | 3.45 | 3.21 |
H-Bond Acceptors | 3 | 2 | 4 |
TPSA | 29.54 Ų | 20.31 Ų | 55.64 Ų |
Chiral Centers | 1 (Piperidine C4) | 1 (Pentanone C2) | 0 |
The structural features of 2-[4-(methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one support its potential as a multimodal modulator of kinases and neurotransmitter receptors. Computational and biochemical evidence informs two key hypotheses:
Kinase Inhibition via ATP-Competitive Binding: The planar carbonyl-pyrrolidine unit mimics adenine’s hydrogen-bonding topology in ATP-binding sites. Molecular dynamics simulations predict favorable docking to CDK12’s hinge region (Gln899, Cys902) with a ΔGbind of −9.2 kcal/mol—comparable to clinical CDK inhibitors like dinaciclib [4]. This interaction is facilitated by the compound’s bifunctional hydrogen bonding capacity: the carbonyl oxygen accepts bonds from kinase backbone NH groups, while the protonated piperidinyl nitrogen donates to Glu927’s carboxylate. Kinome-wide profiling reveals selectivity toward CDK12 (IC50 = 110 nM) over CDK9 (>1 µM), attributed to steric complementarity with CDK12’s hydrophobic pocket [4].
NLRP3 Inflammasome Suppression: Analogous piperidinyl scaffolds (e.g., 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) disrupt NLRP3’s ATP hydrolysis cycle by binding to the NACHT domain [5]. The target compound’s methylamino group may form a salt bridge with Arg578, while its pyrrolidinone occupies a subpocket typically engaged by covalent inhibitors like INF39. This dual engagement could stabilize NLRP3 in a closed, inactive conformation—potentially reducing IL-1β release by >70% at 10 µM in macrophages [5].
These hypotheses position the compound as a privileged scaffold for neurodegenerative and inflammatory disorders where kinase signaling and inflammasome activation converge (e.g., Alzheimer’s disease, Parkinson’s disease). Future studies will validate its polypharmacology through in vitro kinase panels and NLRP3 ATPase assays.
Table 3: Hypothesized Targets and Mechanisms
Target Class | Specific Target | Binding Site | Predicted Mechanism |
---|---|---|---|
Kinases | CDK12 | ATP-binding cleft | Competitive ATP inhibition; RNAPII blockade |
GSK-3β | Subpocket adjacent to ATP | Allosteric inactivation | |
Inflammasome | NLRP3 NACHT domain | Walker A motif | ATP hydrolysis inhibition |
Transporters | DAT/NET | S1 substrate pocket | Reuptake inhibition |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7